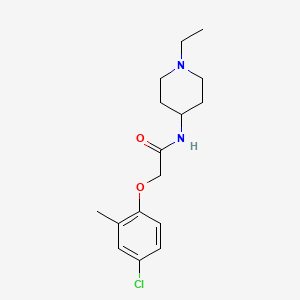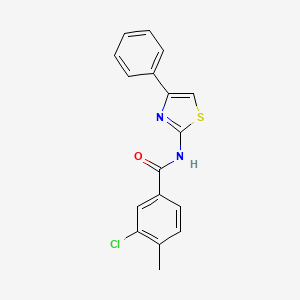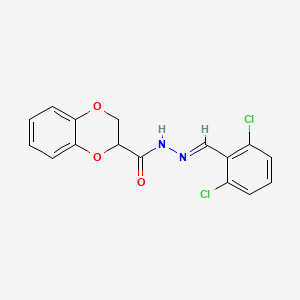
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as DCB, is a chemical compound that has been widely used in scientific research due to its unique properties. DCB is a member of the hydrazide family and is a potent inhibitor of several enzymes.
科学研究应用
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively used in scientific research as an inhibitor of several enzymes. It has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease that is involved in various cellular processes such as protein degradation, apoptosis, and autophagy. This compound has also been shown to inhibit the activity of transglutaminase, an enzyme that is involved in the crosslinking of proteins. This compound has been used to study the role of these enzymes in various diseases such as cancer, neurodegenerative diseases, and autoimmune diseases.
作用机制
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide inhibits the activity of enzymes by binding to the active site of the enzyme. It forms a covalent bond with the active site cysteine residue, which results in the irreversible inhibition of the enzyme. The inhibition of the enzyme activity leads to the disruption of various cellular processes that are dependent on the enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B. This compound has also been shown to inhibit the proliferation of cancer cells by inhibiting the activity of transglutaminase. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin B. This compound has been shown to have neuroprotective effects by inhibiting the activity of transglutaminase.
实验室实验的优点和局限性
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it a valuable tool for studying the role of these enzymes in various diseases. This compound is also a small molecule, which makes it easy to synthesize and modify. However, this compound has some limitations for lab experiments. It is an irreversible inhibitor of enzymes, which makes it difficult to study the reversible inhibition of enzymes. This compound also has some toxicity, which makes it difficult to use in vivo experiments.
未来方向
There are several future directions for research on N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One direction is to study the role of this compound in autophagy. Autophagy is a cellular process that is involved in the degradation of cellular components. This compound has been shown to inhibit the activity of cathepsin B, which is involved in autophagy. Another direction is to study the role of this compound in neurodegenerative diseases. This compound has been shown to have neuroprotective effects by inhibiting the activity of transglutaminase. Another direction is to study the use of this compound as a therapeutic agent for cancer. This compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
合成方法
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized by reacting 2,6-dichlorobenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified by recrystallization.
属性
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-11-4-3-5-12(18)10(11)8-19-20-16(21)15-9-22-13-6-1-2-7-14(13)23-15/h1-8,15H,9H2,(H,20,21)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBJFLIYHUKSJP-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5800513.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5800524.png)
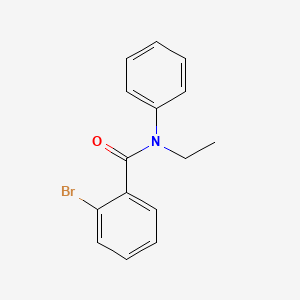
![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5800539.png)
![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5800541.png)

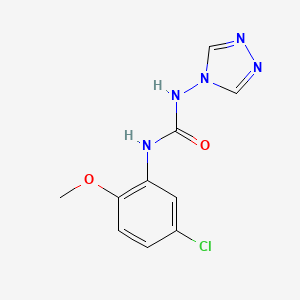
![3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5800573.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5800583.png)
![1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5800590.png)
![4-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5800593.png)
